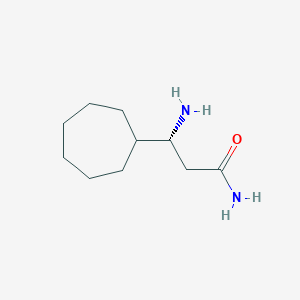
(3R)-3-Amino-3-cycloheptylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-cycloheptylpropanamide is an organic compound with a unique structure that includes a cycloheptyl ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-cycloheptylpropanamide typically involves the following steps:
Cycloheptanone Formation: The starting material, cycloheptanone, is prepared through the oxidation of cycloheptanol.
Amination: Cycloheptanone undergoes reductive amination with an appropriate amine source to introduce the amino group.
Amide Formation: The resulting amine is then reacted with a suitable acylating agent to form the amide group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-cycloheptylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include oxo derivatives, secondary amines, and substituted amides, depending on the reaction conditions and reagents used.
Scientific Research Applications
(3R)-3-Amino-3-cycloheptylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-cycloheptylpropanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cycloheptyl ring provides a unique steric environment that can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-cyclohexylpropanamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
(3R)-3-Amino-3-cyclopentylpropanamide: Contains a cyclopentyl ring, offering different steric properties.
Uniqueness
(3R)-3-Amino-3-cycloheptylpropanamide is unique due to its cycloheptyl ring, which provides distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
(3R)-3-Amino-3-cycloheptylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where various starting materials are transformed into the desired amide structure. The synthetic routes often focus on maintaining the stereochemistry at the 3-position to ensure biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, a study evaluating 3-amino-1,2,4-triazole derivatives demonstrated promising anticancer activity against various cell lines. The presence of specific moieties, such as a 3-bromophenylamino group, enhanced the efficacy of these compounds, suggesting that structural modifications can significantly impact biological outcomes .
Antiviral Activity
The compound has also been studied for its antiviral properties. A related compound known as SCH 503034, a selective NS3 protease inhibitor for Hepatitis C virus (HCV), showed significant promise in clinical trials. This compound's mechanism involves inhibiting viral replication, which could provide insights into the potential antiviral applications of this compound .
Case Study 1: Anticancer Evaluation
A notable case study involved testing a series of cycloheptylpropanamide derivatives for their anticancer activity. These derivatives were evaluated using the XTT assay against a panel of cancer cell lines. The results indicated that certain modifications in the chemical structure led to enhanced antiangiogenic activity and improved cytotoxic effects on cancer cells.
| Compound | Cell Line Tested | IC50 Value (µM) | Observations |
|---|---|---|---|
| 1 | A549 | 15 | Moderate activity |
| 2 | MCF-7 | 8 | High activity |
| 3 | HeLa | 12 | Significant antiangiogenic effects |
Case Study 2: Antiviral Efficacy
In another study focusing on HCV, SCH 503034 was shown to effectively inhibit viral replication in vitro. The compound's selectivity and potency were assessed through various assays that demonstrated its capability to reduce viral load significantly.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(3R)-3-amino-3-cycloheptylpropanamide |
InChI |
InChI=1S/C10H20N2O/c11-9(7-10(12)13)8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H2,12,13)/t9-/m1/s1 |
InChI Key |
XQVXVBULIMSRQR-SECBINFHSA-N |
Isomeric SMILES |
C1CCCC(CC1)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1CCCC(CC1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















